molecular formula C20H38O5 B14569510 6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol CAS No. 61709-13-5

6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol

Cat. No.: B14569510
CAS No.: 61709-13-5
M. Wt: 358.5 g/mol
InChI Key: TWPNVOCUQIANKY-UHFFFAOYSA-N
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Description

6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and conjugated diene systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol typically involves multi-step organic reactions. The starting materials are often simple hydrocarbons, which undergo a series of functional group transformations. Key steps may include:

    Alkylation: Introduction of ethyl and methyl groups.

    Methoxylation: Addition of a methoxy group.

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Diene Formation: Creation of conjugated diene systems through dehydrogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Reactors: For efficient and scalable production.

    Purification Techniques: Such as distillation, crystallization, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds to single bonds.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or alcohols.

Scientific Research Applications

6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Modulating Signaling Pathways: Affecting cellular signaling processes.

    Interacting with Receptors: Binding to cell surface or intracellular receptors to elicit a response.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,9,15-pentol: Similar structure but with an additional hydroxyl group.

    10,12-Hexadecadiene-1,3,5,15-tetrol: Lacks the ethyl and methoxy groups.

Uniqueness

6-Ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol is unique due to its specific combination of functional groups and conjugated diene systems, which confer distinct chemical and biological properties.

Properties

CAS No.

61709-13-5

Molecular Formula

C20H38O5

Molecular Weight

358.5 g/mol

IUPAC Name

6-ethyl-4-methoxy-8-methylhexadeca-10,12-diene-1,3,5,15-tetrol

InChI

InChI=1S/C20H38O5/c1-5-17(19(24)20(25-4)18(23)12-13-21)14-15(2)10-8-6-7-9-11-16(3)22/h6-9,15-24H,5,10-14H2,1-4H3

InChI Key

TWPNVOCUQIANKY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C)CC=CC=CCC(C)O)C(C(C(CCO)O)OC)O

Origin of Product

United States

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